4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Catalog No.
S544360
CAS No.
869296-13-9
M.F
C24H21N3O6S
M. Wt
479.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-...

CAS Number

869296-13-9

Product Name

4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

T-26c, T26c, T 26c

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Description

The exact mass of the compound 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid is 479.1151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: T-26c is a synthetic molecule and not found naturally.
  • Significance: Studies have shown T-26c to be a potent inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation in osteoarthritis and rheumatoid arthritis [].

Molecular Structure Analysis

T-26c possesses a complex structure with several key features:

  • Central thieno[2,3-d]pyrimidine ring: This heterocyclic ring system containing sulfur and nitrogen atoms is likely crucial for its interaction with MMP-13 [].
  • Methoxyphenyl group: The presence of a methoxy group (OCH3) attached to a phenyl ring suggests potential for hydrophobic interactions and may influence the compound's overall properties [].
  • Carboxylic acid group (COOH): This functional group can participate in hydrogen bonding and may contribute to the compound's solubility and interaction with biological targets [].

Chemical Reactions Analysis

Reaction 1: Esterification

  • This reaction could involve the condensation of a 4-hydroxymethyl benzoic acid with a suitably protected (e.g., with a tert-butyl group) 3-methoxyphenyl carbamic acid chloride to form the corresponding ester linkage.

Reaction 2: Deprotection

  • The tert-butyl group from the intermediate product in Reaction 1 could be removed using acidic conditions to yield T-26c.

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of multiple hydrogen bond donors and acceptors, T-26c is likely a solid at room temperature [].
  • Solubility: The carboxylic acid and methoxy groups suggest some degree of water solubility, but it may also be soluble in organic solvents [].

T-26c acts as a selective inhibitor of MMP-13, an enzyme that breaks down cartilage components in osteoarthritis and rheumatoid arthritis []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the active site of MMP-13, thereby preventing it from degrading cartilage [].

Mechanism of Action

T-26c acts by inhibiting matrix metalloproteinases (MMPs), specifically MMP-13. MMPs are a group of enzymes involved in the breakdown of various extracellular matrix components, including collagen. Collagen is a major structural protein in cartilage, and its degradation contributes to the progression of osteoarthritis and rheumatoid arthritis. Studies have shown that T-26c binds to the active site of MMP-13, preventing it from cleaving collagen [1].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor.

In Vitro and In Vivo Studies

T-26c has demonstrated promising results in inhibiting MMP-13 activity and preventing cartilage degradation in in vitro and in vivo models. Studies have shown that T-26c can significantly reduce the breakdown of collagen by MMP-13 in isolated cartilage explants [1]. Additionally, T-26c has been shown to be effective in preventing cartilage degradation in animal models of osteoarthritis [2].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor. [2] Source: T-26C, a selective inhibitor of matrix metalloproteinase-13, retards progression of osteoarthritis in rodent models.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

479.1151

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Florent M, Noël T, Ruprich-Robert G, Da Silva B, Fitton-Ouhabi V, Chastin C, Papon N, Chapeland-Leclerc F. Nonsense and missense mutations in FCY2 and FCY1 genes are responsible for flucytosine resistance and flucytosine-fluconazole cross-resistance in clinical isolates of Candida lusitaniae. Antimicrob Agents Chemother. 2009 Jul;53(7):2982-90. doi: 10.1128/AAC.00880-08. Epub 2009 May 4. PubMed PMID: 19414575; PubMed Central PMCID: PMC2704628.

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